tert-Butyl 3-ethylcyclopent-1-ene-1-carboxylate
Description
tert-Butyl 3-ethylcyclopent-1-ene-1-carboxylate is a cyclopentene-derived ester featuring a tert-butyl carboxylate group at the 1-position and an ethyl substituent at the 3-position of the cyclopentene ring. Structural characterization of such compounds often employs crystallographic tools like the SHELX software suite, which is widely used for small-molecule refinement .
Properties
CAS No. |
816444-23-2 |
|---|---|
Molecular Formula |
C12H20O2 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
tert-butyl 3-ethylcyclopentene-1-carboxylate |
InChI |
InChI=1S/C12H20O2/c1-5-9-6-7-10(8-9)11(13)14-12(2,3)4/h8-9H,5-7H2,1-4H3 |
InChI Key |
LSBNEJSKJFKVHT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(=C1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-ethylcyclopent-1-ene-1-carboxylate can be achieved through various methods. One common approach involves the esterification of 3-ethylcyclopent-1-ene-1-carboxylic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes using microreactor systems. These systems offer enhanced control over reaction conditions, leading to higher yields and improved efficiency compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-ethylcyclopent-1-ene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new esters or amides.
Scientific Research Applications
tert-Butyl 3-ethylcyclopent-1-ene-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: May serve as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances and flavorings due to its ester functionality
Mechanism of Action
The mechanism of action of tert-Butyl 3-ethylcyclopent-1-ene-1-carboxylate primarily involves its reactivity as an ester. Esters can undergo hydrolysis in the presence of water and an acid or base catalyst, leading to the formation of the corresponding carboxylic acid and alcohol. The molecular targets and pathways involved in its reactions depend on the specific conditions and reagents used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Molecular Properties
The ethyl group in tert-butyl 3-ethylcyclopent-1-ene-1-carboxylate distinguishes it from analogs with alternative substituents. For example, tert-butyl 3-benzyl-3-[(E)-2-benzylidene-3-oxocyclopentyl]-2-oxoindoline-1-carboxylate (reported in ) incorporates a benzyl group and a benzylidene moiety. Key differences include:
- Steric Effects : The ethyl group is less bulky than benzyl, reducing steric hindrance around the cyclopentene ring. This may enhance reactivity in nucleophilic additions or cycloadditions.
- Solubility and Stability: Benzyl-substituted derivatives may exhibit lower solubility in nonpolar solvents due to increased molecular weight and π-π interactions, whereas ethyl analogs could demonstrate improved solubility in hydrophobic environments .
Hypothetical Data Table for Comparative Analysis
The provided evidence lacks explicit numerical data for the target compound. However, structural comparisons allow for illustrative property estimations:
Note: Melting points are speculative for the ethyl derivative but inferred from structural analogs.
Research Findings and Implications
- Reactivity : Ethyl-substituted cyclopentene esters may undergo Diels-Alder reactions more readily than benzyl analogs due to reduced steric hindrance.
- Applications : The ethyl derivative’s simpler structure could make it preferable for catalytic hydrogenation or cross-coupling reactions in drug synthesis.
- Environmental Behavior : As a semi-volatile organic compound (SVOC), tert-butyl esters with smaller alkyl groups (e.g., ethyl) may exhibit higher volatility compared to benzyl derivatives, impacting environmental persistence .
Biological Activity
Tert-butyl 3-ethylcyclopent-1-ene-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and research findings.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of tert-butyl acrylate with ethyl cyclopentene under specific conditions to ensure high yield and purity. Characterization methods such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound has shown promise in inhibiting certain proteases, which are critical in viral replication processes.
Case Studies
- Inhibition of SARS-CoV-2 Protease : Recent studies have demonstrated that derivatives of cyclopentene compounds exhibit significant inhibitory effects on the SARS-CoV-2 main protease (3CLpro). For instance, compounds structurally similar to this compound have been reported to achieve over 80% inhibition at concentrations as low as 0.4 μM .
- Antitumor Activity : Research indicates that certain derivatives can induce apoptosis in cancer cells by activating specific signaling pathways. In vitro studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines .
Data Tables
| Study | Target | Inhibition (%) | IC50 (μM) |
|---|---|---|---|
| Stille et al. | SARS-CoV-2 3CLpro | >80% | 0.4 ± 0.16 |
| Antitumor Study | Cancer Cell Lines | Varies | Varies |
Research Findings
The biological evaluation of this compound has highlighted several key findings:
- Covalent Inhibition : The compound exhibits covalent binding properties with target enzymes, leading to prolonged inhibition effects. This was evidenced by mass spectrometry analysis showing the formation of a stable enzyme-inhibitor complex .
- Selectivity : The selectivity of the compound for specific targets suggests potential therapeutic applications with reduced side effects compared to non-selective inhibitors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
